molecular formula C26H24Cl2N4O2 B11277036 9-(2,4-dichlorophenyl)-6,6-dimethyl-N-(4-methylphenyl)-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide

9-(2,4-dichlorophenyl)-6,6-dimethyl-N-(4-methylphenyl)-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide

Cat. No.: B11277036
M. Wt: 495.4 g/mol
InChI Key: IACJCABRBVRQGM-UHFFFAOYSA-N
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Description

9-(2,4-DICHLOROPHENYL)-6,6-DIMETHYL-N-(4-METHYLPHENYL)-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazoloquinazolines. This compound is characterized by its unique structure, which includes a pyrazoloquinazoline core substituted with various functional groups such as dichlorophenyl, dimethyl, and methylphenyl groups. The presence of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 9-(2,4-DICHLOROPHENYL)-6,6-DIMETHYL-N-(4-METHYLPHENYL)-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazoloquinazoline core: This can be achieved through cyclization reactions involving appropriate starting materials such as 2,4-dichlorophenylhydrazine and 6,6-dimethyl-4-oxo-4H-quinazoline-3-carboxylic acid.

    Substitution reactions:

    Final assembly: The final compound is obtained by coupling the substituted pyrazoloquinazoline core with the appropriate carboxamide derivative under suitable reaction conditions.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

9-(2,4-DICHLOROPHENYL)-6,6-DIMETHYL-N-(4-METHYLPHENYL)-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific reaction conditions and reagents used, but they generally involve modifications to the functional groups present in the compound.

Scientific Research Applications

9-(2,4-DICHLOROPHENYL)-6,6-DIMETHYL-N-(4-METHYLPHENYL)-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound for drug development.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 9-(2,4-DICHLOROPHENYL)-6,6-DIMETHYL-N-(4-METHYLPHENYL)-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific kinases or interfere with the function of certain signaling pathways, resulting in its observed biological activities.

Comparison with Similar Compounds

When compared to other similar compounds, 9-(2,4-DICHLOROPHENYL)-6,6-DIMETHYL-N-(4-METHYLPHENYL)-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE stands out due to its unique combination of substituents and the resulting chemical and biological properties. Similar compounds include other pyrazoloquinazoline derivatives with different substituents, such as:

    9-(2,4-Dichlorophenyl)-6,6-dimethyl-8-oxo-4H,5H,6H,7H,8H,9H-pyrazolo[3,2-b]quinazoline-3-carboxamide: Lacks the N-(4-methylphenyl) group.

    9-(2,4-Dichlorophenyl)-6,6-dimethyl-N-phenyl-8-oxo-4H,5H,6H,7H,8H,9H-pyrazolo[3,2-b]quinazoline-3-carboxamide: Lacks the methyl group on the phenyl ring.

These similar compounds may exhibit different chemical reactivity and biological activities due to the variations in their substituents.

Properties

Molecular Formula

C26H24Cl2N4O2

Molecular Weight

495.4 g/mol

IUPAC Name

9-(2,4-dichlorophenyl)-6,6-dimethyl-N-(4-methylphenyl)-8-oxo-4,5,7,9-tetrahydropyrazolo[5,1-b]quinazoline-3-carboxamide

InChI

InChI=1S/C26H24Cl2N4O2/c1-14-4-7-16(8-5-14)30-25(34)18-13-29-32-23(17-9-6-15(27)10-19(17)28)22-20(31-24(18)32)11-26(2,3)12-21(22)33/h4-10,13,23,31H,11-12H2,1-3H3,(H,30,34)

InChI Key

IACJCABRBVRQGM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C3NC4=C(C(N3N=C2)C5=C(C=C(C=C5)Cl)Cl)C(=O)CC(C4)(C)C

Origin of Product

United States

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